3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl-
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Overview
Description
3,8-Diazabicyclo(321)octane, 3-methyl-8-valeryl- is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by further functionalization to introduce the valeryl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may inhibit or activate enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo(3.2.1)octane: Lacks the valeryl group but shares the core bicyclic structure.
3-Methyl-3,8-diazabicyclo(3.2.1)octane dihydrochloride: A similar compound with different functional groups.
8-Azabicyclo(3.2.1)octane: Another bicyclic compound with a similar structure but different substituents.
Uniqueness
The uniqueness of 3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- lies in its specific functionalization, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57269-38-2 |
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Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(2-methyl-2,7-diazabicyclo[3.2.1]octan-7-yl)pentan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-3-4-5-12(15)14-9-10-6-7-13(2)11(14)8-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
BTVQOBOIVFZBMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CC2CCN(C1C2)C |
Origin of Product |
United States |
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